molecular formula C18H17F3O3SSi B6314257 2-Trimethylsilyl-1-phenanthryl triflate CAS No. 294183-99-6

2-Trimethylsilyl-1-phenanthryl triflate

Cat. No. B6314257
CAS RN: 294183-99-6
M. Wt: 398.5 g/mol
InChI Key: OFVMAYDLCFMKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trimethylsilyl-1-phenanthryl triflate (TMPT) is a silylating reagent used in organic synthesis. It has been widely used in the synthesis of a broad range of compounds such as heterocyclic compounds, peptides, and pharmaceuticals. TMPT is a versatile reagent that can be used in both aqueous and non-aqueous conditions, and is particularly useful for synthesizing compounds with high selectivity.

Scientific Research Applications

2-Trimethylsilyl-1-phenanthryl triflate has been used extensively in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in the synthesis of heterocyclic compounds and peptides. It is also used in the synthesis of pharmaceuticals, such as those used to treat cancer and other diseases. Additionally, this compound has been used in the synthesis of compounds with potential applications in the field of materials science.

Mechanism of Action

The mechanism of action of 2-Trimethylsilyl-1-phenanthryl triflate is based on its ability to silylate organic compounds. Silylation is the process of adding a silyl group to an organic compound. In the case of this compound, the silyl group is a trimethylsilyl group. The reaction of this compound with an organic compound involves the formation of a silyl ether, which is a stable, covalently-bonded product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound is non-toxic and does not have any known adverse effects on humans. Additionally, this compound is relatively stable and does not break down easily in the presence of light or air.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Trimethylsilyl-1-phenanthryl triflate in laboratory experiments is its versatility. It can be used in both aqueous and non-aqueous conditions, and is particularly useful for synthesizing compounds with high selectivity. Additionally, this compound is relatively stable and does not break down easily in the presence of light or air. However, one of the main limitations of using this compound is that it is not compatible with all organic compounds.

Future Directions

There are several potential future directions for the use of 2-Trimethylsilyl-1-phenanthryl triflate in scientific research. One potential application is the use of this compound in the synthesis of compounds with potential applications in the field of materials science. Additionally, this compound could be used to synthesize compounds with potential therapeutic applications, such as those used to treat cancer and other diseases. Finally, this compound could be used to synthesize compounds with potential applications in the field of biotechnology, such as enzymes and proteins.

Synthesis Methods

The synthesis of 2-Trimethylsilyl-1-phenanthryl triflate can be achieved through a two-step process. The first step involves the reaction of 1-phenanthrene with trimethylsilyl chloride in the presence of a base, such as triethylamine. This reaction yields 2-trimethylsilyl-1-phenanthryl chloride. In the second step, the 2-trimethylsilyl-1-phenanthryl chloride is treated with triflic anhydride to produce this compound.

properties

IUPAC Name

(2-trimethylsilylphenanthren-1-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O3SSi/c1-26(2,3)16-11-10-14-13-7-5-4-6-12(13)8-9-15(14)17(16)24-25(22,23)18(19,20)21/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVMAYDLCFMKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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